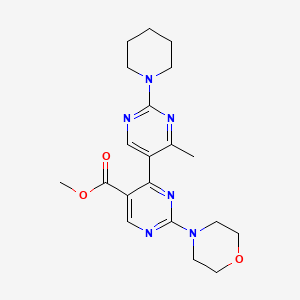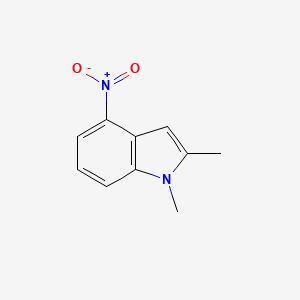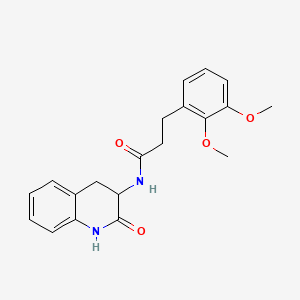![molecular formula C21H15N3O2 B11047526 6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-DI(2-PROPYNYL)-13,13A-DIHYDRO-6H-PHTHALAZINO[1,2-B]QUINAZOLINE-5,8-DIONE is a complex heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has drawn attention in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 6,13-DI(2-PROPYNYL)-13,13A-DIHYDRO-6H-PHTHALAZINO[1,2-B]QUINAZOLINE-5,8-DIONE, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and product yields.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, improving reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale microwave-assisted and metal-mediated reactions due to their efficiency and scalability. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6,13-DI(2-PROPYNYL)-13,13A-DIHYDRO-6H-PHTHALAZINO[1,2-B]QUINAZOLINE-5,8-DIONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
6,13-DI(2-PROPYNYL)-13,13A-DIHYDRO-6H-PHTHALAZINO[1,2-B]QUINAZOLINE-5,8-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,13-DI(2-PROPYNYL)-13,13A-DIHYDRO-6H-PHTHALAZINO[1,2-B]QUINAZOLINE-5,8-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its anticancer and antibacterial properties.
Indolo[2,1-b]quinazoline: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
6,13-DI(2-PROPYNYL)-13,13A-DIHYDRO-6H-PHTHALAZINO[1,2-B]QUINAZOLINE-5,8-DIONE stands out due to its unique dihydro structure and the presence of propynyl groups, which enhance its biological activity and specificity .
Properties
Molecular Formula |
C21H15N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6,13-bis(prop-2-ynyl)-13aH-quinazolino[2,3-a]phthalazine-5,8-dione |
InChI |
InChI=1S/C21H15N3O2/c1-3-13-22-18-12-8-7-11-17(18)21(26)24-19(22)15-9-5-6-10-16(15)20(25)23(24)14-4-2/h1-2,5-12,19H,13-14H2 |
InChI Key |
ABEXROUWUJSZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2C3=CC=CC=C3C(=O)N(N2C(=O)C4=CC=CC=C41)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)

![2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047467.png)

![N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)
![4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11047502.png)

![3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047515.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047516.png)
![3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047528.png)
